molecular formula C14H13F3N4OS B2701572 1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine CAS No. 2097929-07-0

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine

Cat. No. B2701572
CAS RN: 2097929-07-0
M. Wt: 342.34
InChI Key: IMKDSWMMYSIYND-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activities

Several studies have reported on the synthesis of novel thiadiazole derivatives containing the piperazine moiety, with a particular emphasis on their potential biological activities. For example, novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized, showing inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their potential as antimicrobial agents (Xia, 2015). Similarly, another study synthesized 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems, with some compounds exhibiting antimicrobial activity, highlighting the thiadiazole ring's significance in developing new antimicrobial agents (Hamama et al., 2017).

Antimicrobial and Antiviral Potential

The antimicrobial activity of piperazines bearing N,N′-Bis(1,3,4-thiadiazole) moiety has been investigated, showing significant antibacterial activity against gram-negative strains, especially E. coli. This suggests their potential as enoyl-ACP reductase inhibitors, a crucial enzyme in bacterial fatty acid synthesis (Omar et al., 2022). Additionally, compounds incorporating 1,3,4-thiadiazole derivatives have been evaluated for their anti-inflammatory and anti-arrhythmic activities, further showcasing the broad spectrum of biological activities associated with these compounds (Ahmed et al., 2017); (Abdel‐Aziz et al., 2009).

Novel Drug Candidates

The search for new drug candidates has led to the synthesis of 1,2,5-thiadiazole derivatives, identified as potent and selective ligands at human 5-HT1A receptors. This indicates their potential application in treating neurological disorders, such as depression and anxiety (Sabb et al., 2001). Moreover, compounds with anti-Helicobacter pylori activity have been developed, showcasing the potential of thiadiazole derivatives in treating infections caused by this bacterium (Moshafi et al., 2011).

properties

IUPAC Name

[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4OS/c15-14(16,17)11-3-1-10(2-4-11)13(22)21-7-5-20(6-8-21)12-9-18-23-19-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKDSWMMYSIYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine

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